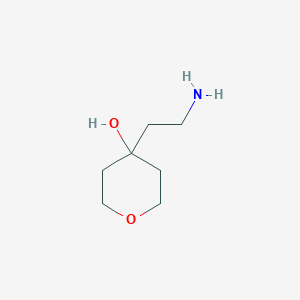

4-(2-Aminoethyl)oxan-4-ol

Description

4-(2-Aminoethyl)oxan-4-ol (IUPAC name: 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol) is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an aminoethyl group and a hydroxyl group at the 4-position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . The compound’s structure (SMILES: C1COCCC1(CCO)CN) highlights its polar functional groups, which influence solubility in polar solvents like water and ethanol. It is primarily utilized in pharmaceutical and chemical research as a scaffold for drug design due to its balanced hydrophilicity and structural rigidity .

Properties

IUPAC Name |

4-(2-aminoethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-4-1-7(9)2-5-10-6-3-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVXTZNJZUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate to form 2-cyano-2-(tetrahydro-4-pyranyl)methyl acetate. This intermediate is then subjected to ester hydrolysis to yield (tetrahydro-4-pyranyl)acetonitrile, which is subsequently hydrogenated to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives such as aldehydes and ketones.

Reduction: Primary and secondary amines.

Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Aminoethyl)oxan-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

4-(Cyclobutylmethyl)oxan-4-amine

- Molecular Formula: C₁₀H₁₉NO

- Molecular Weight : 169.26 g/mol

- Key Differences: Replaces the aminoethyl group with a cyclobutylmethyl substituent. The absence of a hydroxyl group reduces polarity, leading to lower solubility in water compared to 4-(2-Aminoethyl)oxan-4-ol.

- Applications : Used in organic synthesis for its bulky cyclobutyl group, which enhances steric effects in catalytic reactions .

4-[(Dimethylamino)methyl]oxan-4-ol

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Key Differences: Substitutes the primary amine (-NH₂) with a dimethylamino (-N(CH₃)₂) group. This increases basicity (pKa ~9–10) and alters solubility in acidic conditions. Purity ≥95% makes it suitable for high-precision laboratory applications .

(3R,4S)-3-Aminooxan-4-ol

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Differences: Stereochemical configuration (R,S) at positions 3 and 4 introduces chirality, critical for enantioselective synthesis. The smaller molecular size reduces steric hindrance compared to this compound .

4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- The heterocyclic substituent enhances thermal stability, making it a candidate for materials science applications .

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

4-(2-Aminoethyl)-1,2,5-trimethyl-piperidin-4-ol

- Molecular Formula : C₁₀H₂₂N₂O

- Molecular Weight : 186.29 g/mol

- Key Differences : Piperidine ring instead of oxane alters ring strain and hydrogen-bonding capacity. The trimethyl groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Comparative Data Table

Key Findings and Trends

Substituent Effects: Aminoethyl and hydroxyl groups enhance water solubility, while aromatic or bulky substituents (e.g., pyrazole, cyclobutyl) increase lipophilicity .

Chirality: Stereochemical variants like (3R,4S)-3-Aminooxan-4-ol enable enantioselective applications, critical in asymmetric synthesis .

Salt Forms : Hydrochloride derivatives (e.g., 4-(2-Methoxyphenyl)oxan-4-amine HCl) improve bioavailability and stability in pharmaceutical formulations .

Thermal Stability : Pyrazole-substituted derivatives exhibit enhanced thermal resilience, making them suitable for high-temperature processes .

Biological Activity

Overview

4-(2-Aminoethyl)oxan-4-ol, with the molecular formula CHNO, is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This compound features an oxane ring structure with an aminoethyl substituent, which influences its chemical reactivity and biological interactions.

The synthesis of this compound can be achieved through several methods, including the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate, followed by hydrolysis and hydrogenation. This compound is primarily utilized as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity, receptor binding, and signal transduction pathways. This modulation can lead to various biochemical effects, making it a candidate for further research in therapeutic applications.

Enzyme Interaction

The compound's ability to modulate enzyme activity has been a focal point of research. It is hypothesized that this compound could act as an inhibitor or activator of certain enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Study on Structural Analogues

A study examining structural analogues of compounds related to this compound demonstrated varying degrees of biological activity based on structural modifications. The presence of specific functional groups was critical for enhancing the antitumor efficacy of these compounds. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its biological potential .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride | Tetrahydropyran derivative | Similar enzyme modulation potential |

| 4-(2-Aminoethyl)-2-ethylphenol | Phenolic derivative | Antioxidant properties |

| N-[4-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl) propyl]amino]benzoyl-L-glutamic acid | Purine biosynthesis inhibitor | Antitumor activity |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural characteristics allow for diverse chemical interactions that could lead to significant therapeutic developments. Future studies should focus on detailed mechanistic investigations and clinical evaluations to establish its efficacy and safety profile as a potential drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.